(S)-3-Amino-2-(4-methylbenzyl)propanoic acid

proteolytic stability β-peptide peptide therapeutic

(S)-3-Amino-2-(4-methylbenzyl)propanoic acid (CAS 1260587-89-0; racemate CAS 682803-13-0) belongs to the class of β2-amino acids, specifically a 2-substituted 3-aminopropanoic acid derivative that serves as a β-analogue of 4-methylphenylalanine. With a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol, this chiral compound features an amino group at the β-position relative to the carboxyl group and a 4-methylbenzyl substituent at the α-carbon.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B12963050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-2-(4-methylbenzyl)propanoic acid
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(CN)C(=O)O
InChIInChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
InChIKeyVAVGSOFCGOOZRH-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-2-(4-methylbenzyl)propanoic Acid – A Chiral β2-Amino Acid Building Block for Peptide and Drug Discovery Applications


(S)-3-Amino-2-(4-methylbenzyl)propanoic acid (CAS 1260587-89-0; racemate CAS 682803-13-0) belongs to the class of β2-amino acids, specifically a 2-substituted 3-aminopropanoic acid derivative that serves as a β-analogue of 4-methylphenylalanine [1]. With a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol, this chiral compound features an amino group at the β-position relative to the carboxyl group and a 4-methylbenzyl substituent at the α-carbon [2]. The compound is a hydrophobic, non-proteinogenic amino acid used primarily as a chiral building block in peptide synthesis and medicinal chemistry .

Why (S)-3-Amino-2-(4-methylbenzyl)propanoic Acid Cannot Be Replaced by Generic α-Amino Acid or β3-Amino Acid Analogs


Generic substitution fails for (S)-3-amino-2-(4-methylbenzyl)propanoic acid because three structural features confer distinct functional properties that close analogs cannot replicate: (i) the β2-amino acid backbone positions the side chain at the α-carbon rather than the β-carbon, altering backbone geometry and hydrogen-bonding patterns compared to β3-isomers such as 4-methyl-β-homophenylalanine [1]; (ii) the 4-methyl substituent on the benzyl ring increases lipophilicity and steric bulk relative to the des-methyl analog (3-amino-2-benzylpropanoic acid), impacting binding interactions and pharmacokinetics [2]; and (iii) the defined (S)-stereochemistry at C-2 is critical for chiral recognition in enzyme binding and peptide folding, precluding the use of the (R)-enantiomer or racemate [3].

Quantitative Differentiation Evidence for (S)-3-Amino-2-(4-methylbenzyl)propanoic Acid vs. Closest Analogs


Proteolytic Stability of β2-Amino Acid Backbone vs. α-Amino Acid Peptides

β-Peptides containing β2- or β3-amino acid residues, as represented by (S)-3-amino-2-(4-methylbenzyl)propanoic acid, exhibit complete resistance to proteolytic degradation by trypsin, elastase, and pronase over 24-hour incubation periods, whereas corresponding α-peptides are degraded within 1–4 hours [1]. Peptides containing exclusively β-linkages were found to be resistant to all three proteolytic conditions tested, while mixed α/β-peptides showed only partial degradation [1]. This class-level property is well-established across multiple β-peptide scaffolds, with β- and γ-peptides demonstrating outstanding stability toward fifteen different peptidases in comprehensive in vitro investigations [2].

proteolytic stability β-peptide peptide therapeutic

Lipophilicity Modulation: 4-Methyl Substituent vs. Des-Methyl Analog

The 4-methyl substitution on the benzyl ring of (S)-3-amino-2-(4-methylbenzyl)propanoic acid confers a quantifiable increase in lipophilicity compared to the unsubstituted benzyl analog. PubChem-computed XLogP3 values are -1.1 for 3-amino-2-(4-methylbenzyl)propanoic acid (target compound) [1] versus -1.6 for 3-amino-2-benzylpropanoic acid (des-methyl analog) [2], representing a ΔXLogP3 of +0.5 log units. This difference corresponds to an approximately 3.2-fold increase in octanol-water partition coefficient, consistent with the well-established Hansch π-value of approximately +0.52 per aromatic methyl group [3]. Additionally, the molecular weight increases from 179.22 Da (C₁₀H₁₃NO₂, des-methyl) to 193.24 Da (C₁₁H₁₅NO₂, 4-methyl), and the rotatable bond count increases from 3 to 4, providing additional conformational degrees of freedom [1] [2].

lipophilicity XLogP3 structure-property relationship

Stereochemical Configuration: (S)-Enantiomer Purity vs. Racemate for Asymmetric Synthesis

The (S)-enantiomer of 3-amino-2-(4-methylbenzyl)propanoic acid (CAS 1260587-89-0) is commercially available with defined absolute configuration, confirmed by the InChI stereochemical layer (/t10-/m0/s1) corresponding to (2S)-2-(aminomethyl)-3-(4-methylphenyl)propanoic acid . The racemate (CAS 682803-13-0) is supplied at standard purity of ≥95% as verified by NMR, HPLC, and GC batch analysis . Critically, the (S)-enantiomer has been derivatized as Fmoc-(S)-3-amino-2-(4-methylbenzyl)propanoic acid (CAS 1260605-80-8), demonstrating its compatibility with standard Fmoc solid-phase peptide synthesis (SPPS) protocols . In contrast, the (R)-enantiomer would produce diastereomeric peptides with altered folding patterns, while the racemate would introduce heterogeneous stereochemistry that complicates structure-activity interpretation and regulatory characterization of peptide therapeutics.

enantiomeric purity SPPS compatibility Fmoc protection

β2 vs. β3 Positional Isomer: Backbone Geometry Impact on Peptide Secondary Structure

(S)-3-Amino-2-(4-methylbenzyl)propanoic acid is a β2-amino acid (side chain at C-2, amino at C-3), whereas 4-methyl-L-β-homophenylalanine (CAS 270062-95-8, (S)-3-amino-4-(4-methylphenyl)butyric acid) is a β3-amino acid (side chain at C-3, amino at C-3) . This positional isomerism results in fundamentally different backbone topologies: β2-residues place the side chain at the α-carbon of the β-amino acid, generating substitution patterns that stabilize distinct helical and sheet conformations compared to β3-residues, which carry the side chain at the β-carbon [1]. β2-Peptides have been shown to adopt stable 12/10-helical conformations, whereas β3-peptides preferentially form 14-helical structures [1]. The molecular weight difference is minimal (both C₁₁H₁₅NO₂, 193.24 Da), confirming that the differentiation is purely topological rather than mass-driven .

β2-amino acid β3-amino acid peptide secondary structure foldamer

β-Amino Acid vs. α-Amino Acid Backbone: Impact on Peptide Conformational Stability

Incorporation of β2-amino acids such as (S)-3-amino-2-(4-methylbenzyl)propanoic acid into peptide sequences introduces an additional methylene group in the backbone relative to α-amino acid analogs like 4-methyl-L-phenylalanine (CAS 1991-88-2, (S)-2-amino-3-(4-methylphenyl)propanoic acid) [1] [2]. This backbone homologation extends the peptide backbone by one C–C bond per residue, altering the hydrogen-bonding registry and stabilizing secondary structures that are inaccessible to α-peptide backbones [3]. β2-Peptides with one extra backbone torsion angle per residue exhibit enhanced conformational preorganization, leading to higher thermal stability of folded states compared to analogous α-peptide sequences [3]. The molecular difference is objectively quantifiable: β2-residue backbone length is ~3.8 Å per residue vs. ~3.6 Å for α-residues, and the additional rotatable bond (N–Cβ–Cα–C vs. N–Cα–C for α-amino acids) provides distinct Ramachandran-accessible space [3].

β-amino acid α-amino acid peptide conformation foldamer stability

Synthetic Accessibility: Enantioselective Route vs. Racemic Synthesis

(S)-3-Amino-2-(4-methylbenzyl)propanoic acid can be accessed via enantioselective routes that provide high enantiomeric excess (ee), as demonstrated by the general methodology for 2-substituted 3-aminopropanoic acid derivatives reported by Arvanitis et al. [1]. This approach employs chiral 3-acyl-1,3-oxazolidin-2-ones as stereodirecting auxiliaries, followed by electrophilic attack of [H₂NCH₂]⁺ equivalents and Curtius rearrangement, yielding β-amino acids with defined absolute configuration [1]. In contrast, racemic synthetic routes (e.g., via Michael addition of 4-methylbenzylamine to acrylonitrile followed by hydrolysis) produce a 1:1 mixture of enantiomers requiring costly chiral resolution steps . The availability of the (S)-enantiomer from enantioselective synthesis eliminates the need for subsequent chiral separation, reducing process steps by at least 2 unit operations and improving overall yield by approximately 40–50% compared to resolution of the racemate [1].

enantioselective synthesis chiral auxiliary oxazolidinone

Recommended Procurement and Application Scenarios for (S)-3-Amino-2-(4-methylbenzyl)propanoic Acid


Metabolically Stable Peptide Therapeutic Candidate Design

When designing peptide therapeutics with extended in vivo half-life, (S)-3-amino-2-(4-methylbenzyl)propanoic acid should be incorporated at key scissile bonds to confer proteolytic resistance. The β2-amino acid backbone ensures complete protection against trypsin, elastase, and pronase for at least 24 hours, as established by class-level evidence for β-peptides [1]. Replacement of the natural α-amino acid 4-methylphenylalanine with this β2-analog at proteolysis-prone positions is expected to eliminate enzymatic cleavage at the modified site while preserving side-chain hydrophobic interactions due to the matched 4-methylbenzyl pharmacophore.

β-Peptide Foldamer Construction with Defined Helical Topology

For de novo foldamer design requiring β2-specific 12/10-helical architectures, (S)-3-amino-2-(4-methylbenzyl)propanoic acid is the required building block. The C-2 side chain substitution pattern is essential for stabilizing the 12/10-helix, whereas β3-isomers such as 4-methyl-β-homophenylalanine direct folding toward 14-helical structures [2]. The Fmoc-protected derivative (CAS 1260605-80-8) enables direct incorporation into standard solid-phase peptide synthesis protocols, with the defined (S)-stereochemistry ensuring homogeneous foldamer folding .

Structure-Activity Relationship (SAR) Studies with Controlled Lipophilicity Tuning

In medicinal chemistry SAR campaigns where incremental lipophilicity modulation is required without altering core pharmacophore geometry, (S)-3-amino-2-(4-methylbenzyl)propanoic acid offers a +0.5 logP unit increase over the des-methyl benzyl analog [3]. This predictable ΔlogP enables rational tuning of membrane permeability and plasma protein binding while maintaining the β2-amino acid backbone and (S)-stereochemistry. The quantifiable logP shift allows medicinal chemists to navigate the lipophilicity-efficiency index (LipE) optimization landscape with a well-characterized building block.

Enzyme Active Site Probing with Non-Hydrolyzable Substrate Analogs

(S)-3-Amino-2-(4-methylbenzyl)propanoic acid can be incorporated into peptide-based enzyme probes or inhibitors where resistance to proteolytic processing is essential for sustained target engagement. Unlike α-amino acid-containing probes that are susceptible to rapid degradation in cellular or in vivo environments, β2-amino acid-containing constructs maintain structural integrity over extended incubation periods, enabling accurate measurement of target occupancy and enzyme kinetics without confounding probe degradation artifacts [1]. The 4-methylbenzyl side chain provides a spectroscopically distinguishable hydrophobic anchor for binding site mapping via NMR or X-ray crystallography.

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